molecular formula C12H24O4Si B1363604 3-Methacryloxypropylmethyldiethoxysilane CAS No. 65100-04-1

3-Methacryloxypropylmethyldiethoxysilane

Cat. No.: B1363604
CAS No.: 65100-04-1
M. Wt: 260.4 g/mol
InChI Key: DOYKFSOCSXVQAN-UHFFFAOYSA-N
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Description

Overview of Organosilane Coupling Agents and Their Fundamental Role in Interfacial Science and Hybrid Materials

Organosilane coupling agents are a class of silicon-based compounds that function as molecular bridges at the interface between organic and inorganic materials. shinetsusilicone-global.com Their fundamental role is to create strong and durable bonds between these two dissimilar phases, which are often inherently incompatible. This enhancement of interfacial adhesion is critical in the fabrication of high-performance composite materials, coatings, adhesives, and sealants. shinetsusilicone-global.com

The general structure of an organosilane coupling agent features two distinct reactive functionalities on the same molecule:

An inorganic-reactive group: Typically, this consists of hydrolyzable alkoxy groups (e.g., methoxy (B1213986), ethoxy) attached to the silicon atom. These groups can react with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, metals, and silica (B1680970) through a process of hydrolysis and condensation. This reaction forms stable covalent bonds (Si-O-Substrate), effectively anchoring the silane (B1218182) molecule to the inorganic surface.

An organic-reactive group: This is a non-hydrolyzable organic functional group that is tailored to be compatible and reactive with a specific polymer matrix. Examples include amino, epoxy, vinyl, and, in the case of 3-MPMDES, a methacryloxy group. This organic functionality allows the coupling agent to chemically bond with the organic polymer during polymerization or cross-linking. shinetsusilicone-global.com

Through this dual reactivity, organosilane coupling agents create a robust bridge at the interface, facilitating stress transfer from the flexible polymer matrix to the rigid inorganic filler or reinforcement. This leads to significant improvements in the mechanical properties of the resulting hybrid material, such as tensile strength, flexural strength, and impact resistance. Furthermore, the formation of a stable interfacial layer enhances the material's resistance to environmental factors like moisture, which can otherwise compromise the integrity of the bond. ijbmc.orgmdpi.com

Specific Context of 3-Methacryloxypropylmethyldiethoxysilane (3-MPMDES) as a Bifunctional Silane

This compound (CAS No. 65100-04-1) is a prime example of a bifunctional silane coupling agent. Current time information in Brunswick County, US. Its molecular structure is specifically designed to bridge inorganic substrates with polymer matrices that cure via free-radical polymerization, such as polyesters, acrylics, and polyolefins.

The bifunctionality of 3-MPMDES can be broken down as follows:

Inorganic Reactivity: The molecule possesses two ethoxy groups (-OCH2CH3) attached to the silicon atom. In the presence of moisture, these ethoxy groups undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of an inorganic filler or substrate, forming stable covalent siloxane bonds (Si-O-Si). The presence of two ethoxy groups allows for the formation of a cross-linked network at the interface. Generally, ethoxy groups hydrolyze more slowly than methoxy groups, which can offer better stability in certain formulations. shinetsusilicone-global.comshinetsusilicone-global.com

Organic Reactivity: The methacryloxy group (-OOC-C(CH3)=CH2) at the end of the propyl chain is the organic-reactive functionality. The double bond in the methacrylate (B99206) group can readily participate in free-radical polymerization reactions. This allows 3-MPMDES to copolymerize with the monomer resins of the matrix, integrating it directly into the polymer backbone.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 65100-04-1
Molecular Formula C12H24O4Si
Molecular Weight 260.4 g/mol
Appearance Colorless to light yellow clear liquid
Purity min 95%
Specific Gravity 0.965
Refractive Index 1.433
Boiling Point 95°C
Flash Point 136°C
Melting Point <0°C

Data sourced from Current time information in Brunswick County, US.shinetsusilicone-global.com

Significance of 3-MPMDES in Enabling Advanced Material Architectures and Performance

The use of this compound is significant in the development of advanced materials where the interface plays a critical role in determining the final properties. By creating a strong and stable link between the organic and inorganic phases, 3-MPMDES contributes to several key performance enhancements:

Improved Mechanical Properties: Composites treated with methacryloxy silanes exhibit significant improvements in tensile strength, flexural strength, and modulus. This is a direct result of efficient stress transfer from the polymer matrix to the reinforcing filler through the silane coupling agent. ijbmc.orgmdpi.com While specific data for 3-MPMDES is not readily available in comparative studies, research on the similar 3-methacryloxypropyltrimethoxysilane has shown substantial increases in the mechanical performance of dental resin composites and other polymer systems. ijbmc.orgresearchgate.net

Enhanced Adhesion and Durability: 3-MPMDES acts as an excellent adhesion promoter in coatings, adhesives, and sealants. Current time information in Brunswick County, US. It improves the bond between the organic formulation and inorganic substrates like glass and metal, leading to more durable and long-lasting performance. The improved adhesion also contributes to better resistance against delamination and failure at the interface.

Increased Moisture and Chemical Resistance: The covalent bonds formed by the silane at the interface are more resistant to hydrolysis than the weaker secondary forces that would otherwise exist. This leads to improved performance of the material in humid or wet environments, a critical factor for the longevity of composites and coatings. ijbmc.org

Better Filler Dispersion: Surface treatment of inorganic fillers with 3-MPMDES can improve their compatibility with the organic resin, leading to better dispersion of the filler particles within the matrix. This avoids agglomeration of fillers, which can act as stress concentration points and degrade mechanical properties.

The ability to fine-tune the interfacial properties with coupling agents like 3-MPMDES is a cornerstone of modern composite material design. It allows for the creation of advanced architectures with tailored properties for a wide range of applications, from dental composites and automotive parts to high-performance coatings and electronic components. hku.hkijbmc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[diethoxy(methyl)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si/c1-6-15-17(5,16-7-2)10-8-9-14-12(13)11(3)4/h3,6-10H2,1-2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKFSOCSXVQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCOC(=O)C(=C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897137
Record name 3-Methacryloxypropylmethyldiethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65100-04-1
Record name 3-Methacryloxypropylmethyldiethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[Diethoxy(methyl)silyl]propyl Methacrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of 3 Methacryloxypropylmethyldiethoxysilane

General Routes for Organoalkoxysilane Synthesis

The synthesis of organoalkoxysilanes, including 3-MPMDES, can be achieved through several established chemical pathways. mdpi.com The choice of method depends on the specific organic functionality desired and the nature of the silicon-containing precursor.

Hydrosilylation: This is one of the most prominent and widely used methods for creating carbon-silicon bonds. mdpi.com The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double or triple bond. mdpi.com The process is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst being particularly effective. mdpi.compsu.edu Hydrosilylation is known for its high efficiency and the ability to produce well-defined products with minimal side reactions when properly controlled. rsc.org

Coupling and Addition Reactions: Other synthetic strategies include various coupling reactions. For instance, N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)-mediated coupling can be used to link carboxylic acid groups to aminosilanes. mdpi.com Addition reactions, such as the reaction of isocyanatosilanes with alcohols or amines, also provide a route to functionalized organoalkoxysilanes. mdpi.com

Thiol-Ene Michael Addition: The thiol-ene Michael addition reaction offers an alternative pathway for synthesizing organofunctional silanes. This method involves the reaction of a mercaptosilane, such as 3-mercaptopropyltrimethoxysilane, with a compound containing an acrylate (B77674) or methacrylate (B99206) group. nih.gov

Transesterification: While not a primary method for forming the Si-C bond, transesterification is a crucial reaction for modifying the organic functional group. It can be used to introduce or alter ester functionalities, such as the methacrylate group, by reacting an alcohol with an existing ester in the presence of a catalyst. researchgate.netgoogle.com

Synthetic RouteDescriptionKey Reactants ExampleCatalyst/Conditions
Hydrosilylation Addition of a Si-H bond across a C=C double bond. mdpi.comHydrosilane + Alkene (e.g., Allyl compound)Platinum complexes (e.g., Speier's, Karstedt's catalyst). mdpi.compsu.edu
Coupling Reactions Formation of a bond between a silane (B1218182) and an organic molecule. mdpi.comAminosilane + Carboxylic AcidEDC-mediated coupling. mdpi.com
Thiol-Ene Addition Addition of a mercaptosilane to a (meth)acrylate group. nih.govMercaptosilane + Acrylate/MethacrylateBase or nucleophile catalyst. nih.gov
Transesterification Exchange of the alcohol group of an ester. google.comAlkyl (meth)acrylate + AlcoholMixed salt catalysts, acid or base catalysts. google.com

Precursor Design and Selection for Methacrylate-Functional Silanes

The synthesis of 3-MPMDES via hydrosilylation requires two primary precursors, each selected to contribute a specific part of the final molecule's structure.

The Alkene Precursor: To introduce the methacrylate functional group and the propyl linker, allyl methacrylate (AMA) is the logical choice. google.comgoogle.com The allyl group provides the terminal carbon-carbon double bond necessary for the hydrosilylation reaction, while the methacrylate portion remains intact to serve as the polymerizable functional group in the final product.

The Silane Precursor: The silicon-containing reactant is methyldiethoxysilane (H-Si(CH₃)(OC₂H₅)₂) . This precursor provides the reactive silicon-hydride (Si-H) bond for the addition reaction. It also contains the methyl group and the two hydrolyzable ethoxy groups that characterize the silane end of the 3-MPMDES molecule. The ethoxy groups are preferred over methoxy (B1213986) groups in some applications due to the slower hydrolysis and condensation rates, which can allow for better processing control. nih.gov

The selection of these specific precursors is critical for achieving the desired molecular architecture of 3-Methacryloxypropylmethyldiethoxysilane. The presence of the reactive methacrylate group necessitates careful handling to prevent premature polymerization during synthesis. google.comgoogle.com

Optimization of Synthetic Pathways for 3-MPMDES

The successful synthesis of 3-MPMDES, primarily through hydrosilylation, hinges on the careful optimization of several reaction parameters to maximize yield and purity while preventing undesirable side reactions.

Catalyst System: The choice of catalyst is paramount. Platinum-based complexes are highly effective for the hydrosilylation of allyl methacrylate. google.comgoogle.com However, the catalyst concentration must be carefully controlled; sufficient catalyst is needed for an efficient reaction rate, but excessive amounts can lead to side reactions or discoloration of the product. google.com

Polymerization Inhibition: The methacrylate group in allyl methacrylate and the final 3-MPMDES product is susceptible to free-radical polymerization, especially at the elevated temperatures often used for hydrosilylation. google.comgoogle.com To prevent this, polymerization inhibitors are essential. A combination of inhibitors, such as phenothiazine, thiodiphenylamine, or butylated hydroxytoluene (BHT), is often added to the reaction mixture to ensure the stability of the reactants and products. google.comgoogle.com

Reaction Conditions: Temperature, pressure, and reaction time are critical variables that must be optimized.

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 80°C to 130°C, to achieve a reasonable reaction rate. google.comgoogle.com

Continuous Flow Reactors: Modern synthetic processes may employ continuous flow reactors. This technology allows for precise control over reaction parameters like temperature, pressure (500 to 1500 kilopascals), and residence time (often in the range of 1 to 5 minutes), leading to higher yields, improved safety, and fewer by-products compared to batch processes. google.com

Minimizing Side Reactions: Besides polymerization, other side reactions can occur. The hydrosilylation of (meth)acrylates can sometimes yield by-products such as silyl (B83357) ketene (B1206846) acetals or silyl ethers. nih.gov Reaction conditions are therefore optimized to favor the desired anti-Markovnikov addition product, which forms the stable propyl bridge between the silicon atom and the methacrylate group. rsc.org

ParameterTypical Range/ValuePurposeReference
Catalyst Platinum ComplexesTo catalyze the Si-H addition to the C=C bond. mdpi.comgoogle.com
Inhibitor Phenothiazine, BHT, etc.To prevent premature polymerization of the methacrylate group. google.comgoogle.com
Temperature 80 - 130 °CTo ensure an adequate reaction rate. google.comgoogle.com
Residence Time (Flow Reactor) 1 - 5 minutesTo control the extent of reaction and minimize by-products. google.com
Pressure (Flow Reactor) 500 - 1500 kPaTo maintain the liquid phase and control reaction kinetics. google.com

Purification and Characterization of Synthetic Products

Following the synthesis, the crude 3-MPMDES product must be purified to remove unreacted starting materials, the catalyst, and any by-products. The purity and structural integrity of the final product are then confirmed using various analytical techniques.

Purification: The primary method for purifying 3-MPMDES is vacuum distillation. This technique effectively separates the desired product from less volatile components like the catalyst residue and any oligomeric by-products, as well as more volatile unreacted precursors.

Characterization: A suite of spectroscopic methods is employed to verify the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of all expected functional groups (methacrylate, propyl chain, methyl, and ethoxy groups) and to ensure they are connected in the correct arrangement. rsc.org Crucially, the completion of the hydrosilylation reaction is monitored by the disappearance of the characteristic Si-H proton signal, which typically appears around 4.8 ppm in the ¹H NMR spectrum. rsc.org ²⁹Si NMR can also be used to provide detailed information about the silicon environment. acs.org

Infrared (IR) Spectroscopy: FTIR spectroscopy is another valuable tool for monitoring the reaction. The disappearance of the strong Si-H stretching vibration, typically found near 2126 cm⁻¹, provides clear evidence of the reaction's completion. rsc.org The spectra will also show characteristic bands for the C=O of the ester and the Si-O-C of the ethoxy groups.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound, providing further evidence of its identity. rsc.org

Through this combination of purification and characterization, the production of high-purity this compound suitable for its intended applications is ensured.

Reaction Mechanisms and Kinetic Studies of 3 Methacryloxypropylmethyldiethoxysilane

Hydrolysis of Diethoxysilane (B101294) Groups

Hydrolysis is the initial and rate-determining step in the sol-gel process of alkoxysilanes, involving the cleavage of Si-OR bonds by water to form silanol (B1196071) groups (Si-OH) and alcohol. nih.gov This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the hydrolysis of alkoxysilanes such as 3-Methacryloxypropylmethyldiethoxysilane is initiated by the protonation of an ethoxy group, making it a better leaving group. nih.govnih.gov This is followed by a nucleophilic attack on the silicon atom by a water molecule. nih.gov This process is generally considered to follow an SN2-type mechanism. researchgate.net The silicon atom becomes more electrophilic and thus more susceptible to this backside attack by water. nih.gov

The proposed mechanism involves the following steps:

Protonation: An ethoxy group is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom, leading to a five-coordinate transition state.

Leaving Group Departure: A molecule of ethanol (B145695) (C₂H₅OH) is eliminated, and a proton is released, resulting in the formation of a silanol group (Si-OH).

Kinetic studies on similar alkoxysilanes have shown that the rate of acid-catalyzed hydrolysis is directly proportional to the concentration of the acid catalyst. nih.gov For instance, the hydrolysis rate constant for tetraethoxysilane (TEOS) under acidic conditions has been shown to be a function of the proton concentration. nih.gov It is also observed that electron-donating substituents on the silicon atom can increase the rate of acid-catalyzed hydrolysis due to stabilization of the positively charged transition state. unm.edu

In a basic medium, the hydrolysis mechanism proceeds through the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov This reaction also generally follows an SN2-Si mechanism, forming a pentacoordinate intermediate. nih.gov

The pathway can be described as follows:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.

Transition State: A negatively charged, five-coordinate silicon intermediate is formed.

Leaving Group Departure: An ethoxide ion (C₂H₅O⁻) is displaced.

Protonation: The ethoxide ion rapidly abstracts a proton from a water molecule to form ethanol, regenerating a hydroxide ion.

The rate of base-catalyzed hydrolysis is dependent on the hydroxide ion concentration. Unlike acid catalysis, electron-withdrawing groups attached to the silicon atom accelerate the reaction by making the silicon atom more electrophilic and stabilizing the negatively charged transition state. unm.edu

The kinetics of the hydrolysis of this compound are significantly influenced by several reaction parameters.

pH: The rate of hydrolysis is slowest around a neutral pH of 7 and increases under both acidic and basic conditions. unm.eduresearchgate.net The minimum rate for many alkoxysilanes is observed in the pH range of 6 to 7. unm.edu

Water Concentration: An increase in the water-to-silane molar ratio generally increases the rate of hydrolysis up to a certain point. nih.gov However, an excessive amount of water can lead to phase separation and may inhibit the reaction due to the low solubility of the alkoxysilane. nih.gov

Temperature: The rate of hydrolysis increases with temperature, following the Arrhenius equation. researchgate.netresearchgate.net An increase in temperature from 20°C to 50°C can increase the hydrolysis rate by more than six times. researchgate.net For example, the activation energy for the hydrolysis of methyltriethoxysilane (MTES) at pH 3.134 has been calculated to be 57.61 kJ mol⁻¹. nih.gov

Solvents: The type and polarity of the solvent play a crucial role. researchgate.netmdpi.com Protic solvents can participate in hydrogen bonding, which can affect the reaction rates. unm.edu In alkaline media, solvents with a high hydrogen bond donating ability can facilitate the formation of smaller hydrated silica (B1680970) nanoparticles. researchgate.net The use of a mixture of highly polar aprotic and protic solvents can have a synergistic effect, enhancing the efficiency of the hydrolysis reaction under acidic conditions. mdpi.com

Steric and Inductive Effects: The structure of the silane (B1218182) itself is a key factor. The steric bulk of the alkoxy groups influences the rate of hydrolysis; for instance, methoxy (B1213986) groups hydrolyze faster than ethoxy groups. taylorfrancis.comgelest.com The presence of a methyl group instead of a third ethoxy group in this compound, as compared to a trialkoxysilane, will influence the electronic environment of the silicon atom. Alkyl groups are electron-donating, which can accelerate acid-catalyzed hydrolysis and decelerate base-catalyzed hydrolysis. unm.eduresearchgate.net

Table 1: Influence of Reaction Parameters on Hydrolysis Kinetics of Alkoxysilanes

Parameter Effect on Hydrolysis Rate General Trend
pH Catalytic Minimum rate around pH 7; increases in acidic and basic conditions. unm.eduresearchgate.net
Water Concentration Increases rate Rate increases with water/silane ratio until solubility limit is reached. nih.gov
Temperature Increases rate Follows Arrhenius law; higher temperature leads to faster hydrolysis. researchgate.netresearchgate.net
Solvent Type Varies Polarity and hydrogen bonding capacity of the solvent affect reaction rates. unm.edumdpi.com
Steric Hindrance Decreases rate Bulkier alkoxy groups lead to slower hydrolysis. taylorfrancis.comgelest.com
Inductive Effects Depends on pH Electron-donating groups accelerate acid-catalyzed and slow base-catalyzed hydrolysis. unm.edu

Condensation Reactions of Silanol Groups

Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si), which are the backbone of the resulting polysiloxane network. nih.gov

The formation of siloxane bonds can occur through two primary pathways:

Water Condensation (Dehydration): Two silanol groups react to form a siloxane bond and a water molecule. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol Condensation (Dealcoholation): A silanol group reacts with a non-hydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. nih.gov ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

The relative rates of these two reactions are influenced by the reaction conditions, particularly the extent of initial hydrolysis.

The kinetics of condensation and the structure of the resulting polymer network are dependent on several factors that are often interconnected with hydrolysis conditions.

pH: The pH of the medium has a profound effect on the condensation rate. The rate is at a minimum around the isoelectric point of silica (pH ≈ 2-3). unm.edu Below this pH, acid-catalyzed condensation occurs, where a protonated silanol reacts with a neutral one. nih.gov Above this pH, base-catalyzed condensation is favored, involving the reaction of a deprotonated silanolate anion with a neutral silanol. nih.gov Base-catalyzed condensation generally leads to more highly branched and particulate structures, while acid-catalyzed conditions tend to produce more linear or weakly branched polymers. unm.eduresearchgate.net

Silanol Concentration: A higher concentration of silanol groups, resulting from a higher degree of hydrolysis, will generally lead to an increased rate of condensation. uni-saarland.de

Solvent Polarity: The solvent can influence condensation kinetics. Protic solvents are expected to promote acid-catalyzed condensation and retard base-catalyzed condensation by hydrogen bonding with the reacting species. unm.edu Aprotic solvents would have the opposite effect. unm.edu The balance between condensation and the reverse reaction (siloxane bond cleavage) is sensitive to the donor-acceptor properties of the solvent. nih.gov

Temperature: As with hydrolysis, an increase in temperature generally accelerates the rate of condensation reactions. researchgate.netresearchgate.net This allows for faster network formation.

Table 2: Factors Influencing Condensation Kinetics of Silanols

Factor Influence on Condensation Rate Resulting Network Structure
pH Minimum rate at isoelectric point (pH ≈ 2-3). unm.edu Acidic conditions favor linear/weakly branched polymers; basic conditions favor highly branched/particulate structures. unm.eduresearchgate.net
Silanol Concentration Higher concentration increases rate. uni-saarland.de Higher concentration can lead to faster gelation and denser networks.
Solvent Polarity Varies with mechanism. Protic solvents favor acid-catalyzed pathways; aprotic solvents favor base-catalyzed pathways. unm.edu
Temperature Increases rate. Higher temperatures lead to faster curing and network formation. researchgate.netresearchgate.net

Dimerization and Oligomerization Pathways

The dimerization and oligomerization of this compound primarily proceed through the hydrolysis and subsequent condensation of its methyldiethoxysilane functional groups. This process, central to sol-gel chemistry, results in the formation of stable siloxane bonds (Si-O-Si), linking the monomer units together. The reaction pathway can be described in two main stages:

Hydrolysis: The initial step involves the hydrolysis of the ethoxy groups (-OEt) attached to the silicon atom in the presence of water. This reaction is typically catalyzed by an acid or a base. The ethoxy groups are replaced by hydroxyl groups (-OH), forming silanol intermediates. The reaction rate is highly dependent on pH; hydrolysis is generally faster at low pH values. researchgate.net

Si-OEt + H₂O ⇌ Si-OH + EtOH

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form a siloxane bridge.

Si-OH + HO-Si ⇌ Si-O-Si + H₂O

Si-OH + EtO-Si ⇌ Si-O-Si + EtOH

Repetition of these condensation reactions leads to the formation of dimers, linear or cyclic oligomers, and eventually a cross-linked polysiloxane network. Studies on analogous compounds like γ-methacryloxypropyltrimethoxysilane (γ-MPS) show that condensation can be rapid, with the primary species formed in concentrated solutions being cyclic trimers or tetramers. researchgate.net The extent and structure of the oligomerization are influenced by factors such as water concentration, pH, solvent, and temperature. researchgate.netcsic.es For instance, in the presence of large amounts of water, hydrolysis occurs quickly, but self-condensation may be delayed, leaving many Si-OH groups un-condensed. csic.es Conversely, at neutral pH, both hydrolysis and condensation are slow. researchgate.net

Polymerization of the Methacrylate (B99206) Functional Group

The organic portion of this compound, the methacrylate group, is readily polymerized through various mechanisms, most commonly free-radical polymerization. This allows for the formation of a carbon-carbon polymer backbone.

Free radical polymerization is a chain reaction involving three key steps: initiation, propagation, and termination. mcmaster.ca

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically a peroxide or an azo compound, through thermal decomposition or photolysis. mcmaster.ca This highly reactive radical then adds to the carbon-carbon double bond of the methacrylate monomer, creating a new, larger radical. acs.org

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. acs.org This step repeats rapidly, adding thousands of monomer units in a very short time.

Termination: The growth of a polymer chain is stopped when two growing radical chains react with each other. This can occur through two primary mechanisms:

Combination (or Coupling): Two radical chains join to form a single, longer polymer molecule. acs.org

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer molecules, one with a saturated end and one with an unsaturated (double bond) end. acs.org

Chain transfer reactions can also occur, where the active radical is transferred to a monomer, solvent, or another polymer chain, which terminates one chain but initiates the growth of another. acs.org

This compound can be copolymerized with a wide range of conventional organic monomers to create polymers with tailored properties. Its methacrylate group allows it to be incorporated into polymer chains alongside monomers like styrene (B11656), acrylic acid, and methacrylic acid through free-radical polymerization. researchgate.netrsc.orgresearchgate.net

The composition and structure of the resulting copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratio (r) for a pair of monomers indicates the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer.

For instance, in the terpolymerization of a similar silane monomer, 3-methacryloxypropyl tris(trimethylsiloxy)silane (B155312) (MPTS), with methacrylic acid (MA) and dimethyl octyl ammonium (B1175870) styrene sulfonate (DOASS), the reactivity ratios indicated a random distribution of monomer units along the polymer chains. A good agreement between experimental and theoretical compositions suggested that the reactivity depended primarily on the terminal units of the growing radical species.

Monomer 1 (M1)Monomer 2 (M2)r1r2MethodReference
MPTSMethacrylic Acid0.830.35Fineman-Ross mdpi.com
MPTSDOASS0.540.40Fineman-Ross mdpi.com
Methacrylic AcidDOASS0.290.15Fineman-Ross mdpi.com

Data for the analogous monomer 3-methacryloxypropyl tris(trimethylsiloxy)silane (MPTS).

To synthesize polymers with well-defined architectures, controlled molecular weights, and low dispersity, controlled polymerization techniques are employed. Group Transfer Polymerization (GTP) is a living polymerization method particularly effective for acrylic monomers.

GTP was successfully used for the homopolymerization and copolymerization of the closely related monomer 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). The process involves a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst. The polymerization proceeds by the sequential addition of monomer units to the initiator, with the silyl group transferring to the new chain end after each addition.

A key advantage of GTP is that it operates at room temperature, unlike other living anionic polymerizations that require very low temperatures (-78 °C). It is also a very fast method, with polymerizations often completing in under 30 minutes. This technique allows for the synthesis of well-defined block copolymers and star polymers containing the silane functionality.

Interplay and Competition Between Hydrolysis/Condensation and Organic Polymerization Reactions

This compound is a bifunctional molecule, meaning it can undergo two distinct types of reactions: inorganic polycondensation at the silane end and organic polymerization at the methacrylate end. These reactions can compete with or complement each other, depending on the reaction conditions.

The interplay between these two pathways is crucial for the formation of organic-inorganic hybrid materials. The process can be designed to occur sequentially or simultaneously. For example, the methacrylate group can be polymerized first to form a thermoplastic polymer, which is then cross-linked through a subsequent moisture-cured hydrolysis and condensation of the pendant diethoxysilane groups.

Alternatively, both reactions can proceed in situ. In aqueous or alcohol/water solutions, the hydrolysis and condensation of the silane groups can occur at the same time as the radical polymerization of the methacrylate groups. The relative rates of these reactions are critical. The rate of hydrolysis and condensation is strongly influenced by pH, while the rate of radical polymerization is governed by initiator concentration and temperature. researchgate.net Studies on similar silanes have shown that the steric hindrance from the growing polymer chain can affect the rate and extent of the siloxane network formation. This competition allows for the creation of complex nanostructures where an inorganic silica-like network is intertwined with organic polymer chains.

Theoretical and Computational Investigations of Reaction Mechanisms and Kinetics

Theoretical and computational chemistry provides powerful tools for investigating the complex reaction mechanisms and kinetics of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) are widely used to model reaction pathways, calculate activation energies, and predict kinetic parameters.

These computational approaches can be applied to both the inorganic and organic reaction centers of the molecule:

Hydrolysis and Condensation: DFT calculations can elucidate the step-by-step mechanism of the hydrolysis of ethoxy groups and the subsequent condensation to form siloxane bonds. Computational models can simulate the influence of catalysts (acid or base) and the solvent environment on the reaction rates, providing insights that are consistent with experimental measurements from techniques like NMR. These simulations help predict the optimal conditions for forming desired siloxane structures.

Radical Polymerization: Quantum-chemical modeling can be used to study the elementary steps of free-radical polymerization. mdpi.com These calculations can determine the stability of radical intermediates and the energy barriers for propagation and termination steps. acs.org For copolymerization, theoretical models can help predict monomer reactivity ratios, offering a deeper understanding of how different monomers are incorporated into the polymer chain. mdpi.com

By simulating these reaction mechanisms, computational studies serve as a valuable complement to experimental work, helping to interpret results and guide the rational design of new hybrid materials with specific properties.

Sol Gel Chemistry and Organic Inorganic Hybrid Material Fabrication Utilizing 3 Methacryloxypropylmethyldiethoxysilane

Fundamental Principles of Sol-Gel Processing with Organoalkoxysilanes

The sol-gel process is a versatile chemical technique used to synthesize cross-linked silica-based and organic-inorganic hybrid materials with controlled structures at low temperatures. researchgate.netmaterianova.be When applied to organoalkoxysilanes, such as 3-Methacryloxypropylmethyldiethoxysilane (3-MPMDES), the process is primarily driven by two fundamental chemical reactions: hydrolysis and condensation. researchgate.netmaterianova.be

Hydrolysis: In the initial step, the alkoxy groups (in this case, ethoxy groups, -OCH2CH3) attached to the silicon atom react with water. This reaction is typically catalyzed by an acid or a base. The hydrolysis reaction replaces the alkoxy groups with hydroxyl groups (silanols, Si-OH), releasing ethanol (B145695) as a byproduct.

Si-OR + H₂O ⇌ Si-OH + R-OH

Condensation: Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions. This can occur in two ways: either two silanol groups react to form a siloxane bridge (Si-O-Si) and a water molecule, or a silanol group reacts with a remaining alkoxy group to form a siloxane bridge and an alcohol molecule.

Si-OH + HO-Si ⇌ Si-O-Si + H₂O Si-OR + HO-Si ⇌ Si-O-Si + R-OH

These condensation reactions continue, leading to the formation of a three-dimensional cross-linked network, which is the backbone of the gel. A key feature of organoalkoxysilanes like 3-MPMDES is the presence of a non-hydrolyzable organic group (the 3-methacryloxypropyl group) linked to the silicon atom by a stable silicon-carbon bond. This organic functional group is not affected by the hydrolysis and condensation steps and is thus incorporated directly into the final inorganic silica (B1680970) network, forming a hybrid material at the molecular level.

Design and Synthesis of Hybrid Sols and Gels from 3-MPMDES and Co-precursors (e.g., Tetraethoxysilane (TEOS))

To tailor the properties of the final material, 3-MPMDES is often used with a co-precursor, the most common being Tetraethoxysilane (TEOS). TEOS acts as an inorganic network former, increasing the silica content and potentially enhancing properties like hardness and thermal stability. researchgate.netnih.gov The synthesis of these hybrid materials involves the co-hydrolysis and co-condensation of the two silane (B1218182) precursors in a solvent system, typically an alcohol/water solution under acidic conditions. researchgate.netmdpi.com

The design of the hybrid sol is critically dependent on the molar ratio of 3-MPMDES to TEOS. This ratio directly influences the balance between organic and inorganic characteristics in the final material. nih.gov For instance, a higher proportion of TEOS leads to a more silica-rich network, which can stimulate mineralization in biomedical applications. nih.gov Conversely, a higher concentration of 3-MPMDES increases the density of organic, polymerizable groups in the gel.

The synthesis process begins with the mixing of the silanes, solvent (e.g., ethanol), water, and a catalyst (e.g., HCl). mdpi.com The mixture is stirred to promote the hydrolysis and condensation reactions, resulting in a transparent and stable sol. mdpi.comscispace.com The stability of these sols can be remarkable, with some formulations showing negligible changes in viscosity and maintaining a Newtonian behavior for several weeks. kdsolution.com

Table 1: Influence of Precursor Ratio on Hybrid Material Properties

Molar Ratio (3-MPMDES:TEOS) Expected Inorganic Content Expected Organic Functionality Potential Impact on Properties
High TEOS High Low Increased hardness, thermal stability, and stiffness. researchgate.netnih.gov
Balanced (e.g., 1:1) Medium Medium A combination of inorganic rigidity and organic flexibility.

Control of Hybrid Network Structure and Morphology (e.g., Porosity, Crosslinking Density, Homogeneity)

Key Control Parameters:

Precursor Molar Ratio: As discussed, the ratio of 3-MPMDES to TEOS is a primary tool for controlling the network. It determines the density of organic functional groups and the extent of the inorganic silica network. nih.gov

Water Content: The amount of water used for hydrolysis affects the reaction kinetics. A higher water-to-silane ratio generally promotes more complete hydrolysis, leading to a more highly condensed and cross-linked inorganic network.

Catalyst Type and Concentration: The pH of the sol, controlled by the catalyst, influences the relative rates of hydrolysis and condensation. Acid catalysis typically leads to more linear or weakly branched polymer chains, while base catalysis results in more highly branched, particulate clusters.

Thermal Treatment (Curing): After the initial gelation, a thermal treatment or curing step is often applied. The temperature of this treatment can promote further condensation of remaining silanol groups, increasing the crosslinking density of the inorganic network and densifying the material. kdsolution.com However, care must be taken, as high temperatures can degrade the organic component.

Solvent: The choice of solvent can influence reaction rates and the solubility of the precursors, affecting the homogeneity of the resulting sol. trentu.ca

A lack of homogeneity can sometimes occur, especially in systems with a high organic fraction (high 3-MPMDES content). In such cases, if room temperature drying is not fully effective, subsequent thermal treatments can lower the film's viscosity, causing it to flow and create drips or waves on the surface. kdsolution.com

Photoinduced Sol-Gel Polymerization Strategies for Hybrid Film Formation

A significant advantage of using 3-MPMDES is its methacrylate (B99206) group, which can be polymerized using ultraviolet (UV) light. researchgate.netsol-gel.net This allows for a dual-curing process where the inorganic network is formed through sol-gel condensation, and an interpenetrating organic network is simultaneously formed through photo-polymerization. researchgate.netsol-gel.net This strategy is particularly effective for creating thin films and coatings. researchgate.net

The process typically involves adding a photoinitiator, such as benzildimethylketal (BDK), to the hybrid sol. researchgate.netsol-gel.net When the sol-gel film is exposed to UV radiation, the photoinitiator decomposes to produce free radicals. researchgate.net These radicals initiate a chain reaction, causing the polymerization of the methacrylate groups on the 3-MPMDES molecules. researchgate.netsol-gel.net

This photo-polymerization proceeds alongside the ongoing condensation of the silicate (B1173343) network, which can be further advanced by a final baking step. researchgate.net The UV-curing process can be very efficient, with studies showing that a significant percentage of the methacryloxy groups can be consumed within minutes of UV exposure. trentu.ca This dual-network formation results in a highly cross-linked, dense hybrid material with enhanced mechanical properties. trentu.caresearchgate.net The process also allows for precise spatial control, enabling the fabrication of patterned structures like optical waveguides. sol-gel.net

Table 2: Typical Steps in Photoinduced Sol-Gel Polymerization

Step Process Mechanism Outcome
1. Sol Preparation Mixing 3-MPMDES, co-precursors, solvent, water, and a photoinitiator. Hydrolysis and initial condensation of silanes. A stable, photosensitive hybrid sol.
2. Film Deposition Applying the sol to a substrate (e.g., via dip-coating or spin-coating). - A uniform liquid film.
3. UV Exposure Illuminating the film with UV light of a specific wavelength. Photoinitiator decomposition and radical-initiated polymerization of methacrylate groups. researchgate.net Formation of a cross-linked organic polymer network within the film.

Molecular Level Integration of Organic and Inorganic Phases in Hybrid Networks

Organic-inorganic hybrid materials synthesized using 3-MPMDES are true molecular composites. The integration of the organic and inorganic phases occurs at the molecular level, which is fundamentally different from simple physical blends or mixtures. sol-gel.net This intimate connection is achieved through the molecular structure of the silane itself.

The 3-MPMDES molecule contains two distinct functionalities:

Inorganic-Reacting Groups: The diethoxy groups at one end of the molecule undergo hydrolysis and condensation to form a rigid, inorganic siloxane (Si-O-Si) network.

Organic-Reacting Group: The methacrylate group at the other end is an organic functional group that can undergo polymerization to form a flexible, organic polymer network.

These two parts are linked by a stable, covalent propyl (C-C-C) chain that is itself covalently bonded to the silicon atom (Si-C). This Si-C bond is resistant to hydrolysis, ensuring that the organic portion is permanently tethered to the inorganic backbone. This covalent linkage between the two phases prevents macroscopic phase separation, leading to materials with high optical transparency and homogeneity. sol-gel.net The resulting structure is a co-network where the organic and inorganic components are chemically bonded and interpenetrate each other, leading to synergistic properties that combine the desirable attributes of both phases, such as the hardness of an inorganic solid and the toughness of an organic polymer. researchgate.netsol-gel.net

Solvent-Free Sol-Gel Synthesis Approaches

Traditional sol-gel synthesis relies on the use of solvents, like ethanol, to homogenize the water and alkoxide precursors. However, these solvents can introduce complications, including porosity upon evaporation and environmental concerns. To overcome these issues, solvent-free synthesis approaches have been developed.

One such method is the non-hydrolytic sol-gel (NHSG) process . sol-gel.net This route avoids the use of water and compatible solvents altogether. Instead of hydrolysis, condensation is achieved through other chemical reactions, for example, between an organo-alkoxysilane and an organo-silandiol. sol-gel.net This process can reduce or eliminate residual silanol groups in the final product, which can be detrimental to some applications. sol-gel.net The NHSG route allows for the synthesis of homogeneously dispersed inorganic-organic hybrid materials while precluding the common problem of premature phase separation. sol-gel.netresearchgate.net

Another approach is cosolvent-free synthesis , where the alcohol generated in situ from the hydrolysis of one precursor acts as the solvent for another. For instance, mixtures of tetramethoxysilane (B109134) (TMOS) and tetraethoxysilane (TEOS) have been used for cosolvent-free synthesis. researchgate.net The methanol (B129727) produced from the faster hydrolysis of TMOS can help to solubilize the more hydrophobic TEOS and its partially hydrolyzed species. This principle can be extended to systems involving functional organoalkoxysilanes like 3-MPMDES, simplifying the process and reducing waste.

Surface Modification Methodologies Employing 3 Methacryloxypropylmethyldiethoxysilane

Silanization of Inorganic Substrates

Silanization is a surface treatment process that involves the application of a silane (B1218182) compound to a substrate to alter its surface properties. For inorganic materials, 3-MPMDES treatment is employed to introduce a reactive organic layer on the surface, thereby improving compatibility and adhesion with organic polymers.

The surfaces of inorganic materials such as silica (B1680970), metal oxides, and glass are typically characterized by the presence of hydroxyl (-OH) groups. These groups serve as reactive sites for the silanization process with 3-MPMDES. The diethoxy groups of the silane hydrolyze to form silanol (B1196071) groups, which then condense with the surface hydroxyl groups of the substrate. This reaction results in the formation of stable covalent siloxane bonds (Si-O-Si) that graft the methacryloxypropyl functionality onto the inorganic surface. This functionalization is critical in applications where strong adhesion between an inorganic filler or reinforcement and a polymer matrix is required. chemicalbook.comchemicalbook.com

In the manufacturing of composite materials, 3-MPMDES is applied to fiber reinforcements like glass fibers to improve their mechanical properties. sinosil.commade-in-china.comscirp.org The surface of glass fibers is rich in hydroxyl groups, which facilitates the covalent grafting of the silane. scirp.orgscirp.org This treatment creates a chemical bridge between the glass fiber surface and the polymer matrix. The methacrylate (B99206) group of the grafted silane can then co-polymerize with the resin matrix during the curing process. scirp.org This enhanced interfacial adhesion leads to improved stress transfer from the matrix to the reinforcement, resulting in composites with higher flexural and tensile strength, particularly under wet conditions. sinosil.commade-in-china.comscirp.org

SubstrateEffect of 3-MPMDES TreatmentApplication
Glass Fibers Improved strength and adhesion to polymer resins.Reinforced polyester (B1180765) composites. sinosil.commade-in-china.com
Minerals/Fillers Enhanced wet electrical properties in composites.Mineral-filled thermosetting and thermoplastic resins. sinosil.commade-in-china.com
General Inorganic Substrates Acts as an adhesion promoter at the organic/inorganic interface.Coatings, adhesives, and sealants. sinosil.commade-in-china.com

The covalent attachment of 3-MPMDES to an inorganic surface is generally understood to be a multi-step process:

Hydrolysis: The two ethoxy groups (-OCH2CH3) on the silicon atom of the 3-MPMDES molecule react with water to form silanol groups (Si-OH) and ethanol (B145695) as a byproduct. This step is often catalyzed by acids or bases. chemicalbook.comafinitica.com

Condensation: The newly formed silanol groups can then condense with the hydroxyl groups present on the surface of the inorganic substrate, forming stable, covalent siloxane (Si-O-Substrate) bonds. A molecule of water is eliminated for each bond formed. chemicalbook.com

Self-Condensation: Adjacent silanol groups from different 3-MPMDES molecules can also condense with each other, forming a cross-linked polysiloxane network on the substrate surface. mdpi.com

Interfacial Bonding: The outward-oriented methacrylate functional groups are then available to react and form covalent bonds with the organic polymer matrix during subsequent processing, such as free-radical polymerization. sinosil.comijbmc.org

This mechanism ensures a durable link between the inorganic and organic phases, which is fundamental to the function of silane coupling agents.

The effectiveness of the silanization process is highly dependent on the density of hydroxyl groups on the substrate surface. A higher concentration of surface -OH groups provides more potential sites for the silane to anchor, leading to a more uniform and densely packed silane layer. scirp.orgnih.gov

Acid/Base Treatment: Treating glass or silica surfaces with acids (e.g., HCl) or bases (e.g., NH4OH) can clean the surface and increase the number of silanol groups available for reaction. nih.govdtu.dk

Plasma Treatment: Exposing a substrate to plasma, which is an ionized gas, is an effective method for surface activation. fariplasma.complasmatreatment.co.uk Plasma treatment can remove organic contaminants and introduce polar functional groups, including hydroxyl groups, onto the surface. fariplasma.commdpi.com This increases the surface energy and wettability, promoting better adhesion of the silane layer. plasmatreatment.co.ukmdpi.compiescientific.com The process can be controlled to avoid damage to the bulk properties of the material. researchgate.net

These pre-treatments are crucial for optimizing the covalent grafting of 3-MPMDES and maximizing the performance of the resulting interface.

Modification of Polymer Substrates for Enhanced Reactivity or Adhesion

While 3-MPMDES is primarily used to functionalize inorganic surfaces, it is also employed to modify the surfaces of certain polymer substrates to improve adhesion. sinosil.comsinosil.com In some applications, a primer solution containing 3-MPMDES can be applied to a polymer surface. The silane can interact with the polymer surface through various mechanisms, and its methacrylate group presents a reactive interface for subsequent coating or bonding with another material. This is particularly useful in applications requiring strong adhesion between different types of polymers or between a polymer and an inorganic material. The use of 3-MPMDES in adhesives and coatings can significantly improve their durability and bond strength. made-in-china.com

Preparation of Functionalized Nanoparticles and Nanofillers using 3-MPMDES

3-MPMDES is utilized for the surface modification of nanoparticles and nanofillers, such as silica or metal oxides, to improve their dispersion and integration into polymer nanocomposites. cfmats.com The functionalization process follows the same hydrolysis and condensation mechanism described for bulk inorganic surfaces.

By grafting 3-MPMDES onto the nanoparticle surface, several benefits are achieved:

Improved Dispersibility: The organic methacryloxypropyl chains on the surface of the nanoparticles make them more compatible with the organic polymer matrix, preventing agglomeration and leading to a more uniform dispersion.

Enhanced Interfacial Bonding: The methacrylate groups on the functionalized nanoparticles can copolymerize with the polymer matrix, creating a strong covalent bond at the filler-matrix interface. This leads to nanocomposites with improved mechanical properties.

Tailored Surface Properties: The silanization process can be controlled to tailor the surface properties of the nanoparticles, such as hydrophobicity, for specific applications.

The use of 3-MPMDES in the preparation of functionalized nanofillers is a key strategy for developing high-performance polymer nanocomposites for various applications, including advanced coatings, adhesives, and dental materials. ijbmc.orgnih.gov

Optimization of Surface Treatment Conditions (e.g., Silane Concentration, Solvent System, Temperature, Reaction Time)

The efficacy of surface modification using 3-Methacryloxypropylmethyldiethoxysilane is critically dependent on the precise control of treatment conditions. The key process involves the hydrolysis of the ethoxy groups on the silicon atom to form reactive silanol groups (Si-OH), followed by the condensation of these silanols with hydroxyl groups on the substrate surface and with each other to form a durable siloxane (Si-O-Si) network. encyclopedia.pubresearchgate.net The optimization of parameters such as silane concentration, the solvent system employed, reaction temperature, and duration is essential to achieve a uniform, well-adhered, and functional silane layer.

Solvent System

The choice of solvent system plays a crucial role in the solubility of the silane, the rate of hydrolysis, and the stability of the treatment solution. encyclopedia.pub this compound is typically applied from an aqueous-alcoholic solution. The presence of water is necessary for the hydrolysis of the alkoxy groups to silanols. cfmats.com The solvent system significantly affects the resulting bond strength of materials subsequently applied to the silanized surface. Research comparing different solvents has demonstrated their impact on performance. For instance, studies on similar silanes have shown that the choice between solvents like 2-propanol and acetone (B3395972) can influence the shear bond strength of a composite resin bonded to a silanized titanium surface. core.ac.uk

The pH of the aqueous solution is another critical component of the solvent system. The hydrolysis rate of alkoxysilanes is slowest in neutral conditions (pH 7) and is significantly catalyzed by either acids or bases. encyclopedia.pubcfmats.com For non-amino silanes, acidic conditions, typically adjusting the pH to a range of 3 to 5, are often used to accelerate the hydrolysis reaction while minimizing the rate of silanol self-condensation, thereby enhancing the stability of the solution. researchgate.netcfmats.comcore.ac.uk

Table 1: Effect of Solvent and Curing Temperature on Shear Bond Strength of a Composite on Silanized Titanium

Silane SystemSolventCuring ConditionMean Shear Bond Strength (MPa)Standard Deviation (SD)
γ-methacryloxypropyltrimethoxysilane (Control)2-propanolAir-dried (RT)20.412.2
Silane Mixture¹2-propanolAir-dried (RT)11.33.6
tris(3-trimethoxysilylpropyl)isocyanurate2-propanolAir-dried (RT)10.78.0
Non-silanized (Control)--4.82.1
Data derived from a study on bonding composite resin to titanium surfaces, illustrating the influence of different silane systems and solvents under room temperature (air-dried) conditions. The control silane demonstrated the highest bond strength in this specific solvent system. core.ac.uk

¹Mixture of γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane. core.ac.uk

Temperature

Temperature is a significant factor that influences the kinetics of both the hydrolysis and condensation reactions. cfmats.comdiva-portal.org Increasing the reaction temperature generally accelerates the rate of these reactions, consistent with the Arrhenius law. encyclopedia.pub An elevated temperature during the curing or drying step, after the silane application, facilitates more complete condensation of the silanol groups. researchgate.net This process helps to remove water and alcohol by-products, leading to the formation of a more stable and covalently bonded siloxane network on the substrate. core.ac.uk

The ideal temperature range for the post-application curing process is typically considered to be between 60°C and 120°C, which ensures a complete condensation process and the formation of strong bonds with the surface. diva-portal.org However, excessively high temperatures (above 120°C) can be detrimental, potentially leading to the degradation of the organic functional groups of the silane and the formation of non-uniform coatings. diva-portal.org Conversely, while silanization at room temperature is possible, the reaction rates are slower. diva-portal.org Heat treatment has been shown to yield strong absorption bands in FTIR analysis, indicative of a robust siloxane network formation on titanium surfaces. core.ac.uk

Reaction Time

The duration of the surface treatment process, including both the immersion time in the silane solution and the subsequent curing time, is another critical parameter to optimize. The hydrolysis time can be influenced by factors such as the water content in the solvent system; studies have shown that increasing the volume of water can lead to a decrease in the required hydrolysis time. researchgate.net The immersion time of the substrate in the silane solution must be sufficient to allow for the adequate adsorption of silane molecules onto the surface. Following application, the curing or drying time must be long enough to ensure the completion of the condensation reactions, which are essential for the formation of a durable siloxane film. researchgate.net The optimization of treatment time is crucial for achieving desired surface properties and bond strength. researchgate.net

Interfacial Science and Adhesion Mechanisms Mediated by 3 Methacryloxypropylmethyldiethoxysilane

Classical Theories of Adhesion Promotion by Silane (B1218182) Coupling Agents

The adhesion promotion capabilities of 3-Methacryloxypropylmethyldiethoxysilane and similar silanes are explained by several complementary theories. While the chemical bonding theory is considered the primary mechanism, a comprehensive understanding involves contributions from physical and micro-mechanical interactions at the interface.

The most widely accepted explanation for the effectiveness of silane coupling agents is the Chemical Bonding Theory. hengdasilane.com This theory posits that silanes form strong, durable covalent bonds that act as a molecular bridge connecting the inorganic substrate to the organic polymer matrix. hengdasilane.comnih.gov The process for this compound involves a two-stage reaction:

Reaction with the Inorganic Substrate: The diethoxy groups on the silicon atom are hydrolyzable. In the presence of water, they undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). These silanol groups then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica (B1680970), or metal oxides), forming stable, water-resistant oxane bonds (Si-O-Substrate). nih.govresearchgate.net This reaction anchors the silane molecule to the inorganic surface. Additionally, hydrogen bonds can form between the silanol groups of the silane and the surface hydroxyls of the substrate, further enhancing adhesion. researchgate.net

Reaction with the Organic Matrix: The methacryloxypropyl group of the silane is organofunctional and designed to be compatible with the polymer matrix. During the curing process of the resin (e.g., polyester (B1180765), acrylics), the carbon-carbon double bond in the methacrylate (B99206) group copolymerizes with the polymer chains. nih.gov This creates a strong, covalent link between the silane and the organic matrix.

This dual functionality allows the silane to chemically unite otherwise dissimilar materials, creating a robust interface capable of withstanding environmental and mechanical stresses. nih.gov

An Interpenetrating Polymer Network (IPN) is a material comprising two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. youtube.com In the context of the silane interphase, the polymerization of the this compound's methacrylate groups in the immediate presence of the matrix resin network can form a semi-IPN.

This process occurs when the silane molecules, already anchored to the inorganic surface, polymerize and crosslink while the surrounding matrix resin is also polymerizing. nih.gov The resulting entangled structure creates a diffuse, gradient interphase rather than a sharp boundary. mdpi.com This molecular entanglement enhances the mechanical integrity of the interface by providing an additional mechanism for stress dissipation, complementing the primary covalent bonds. nih.govresearchgate.net The formation of an IPN improves the toughness and fracture resistance of the interfacial region.

Proper wetting of the substrate by the polymer resin is a prerequisite for achieving strong adhesion. The Surface Infiltration and Wetting Theory suggests that silane coupling agents improve adhesion by modifying the surface energy of the inorganic substrate. hengdasilane.com Untreated inorganic surfaces often have high surface energy and can be poorly wetted by organic resins, leading to voids and stress concentrations at the interface.

Treatment with this compound alters the surface chemistry, making it more organophilic (compatible with the organic resin). This reduces the interfacial tension between the substrate and the resin. researchgate.net The improved wettability allows the liquid resin to spread more effectively over the surface and penetrate into microscopic pores and irregularities, increasing the effective contact area and promoting mechanical interlocking. researchgate.netmdpi.com

Table 1: Effect of Silane Treatment on Wettability Parameters
ParameterUntreated Substrate (e.g., Glass)Silane-Treated SubstrateImpact on Adhesion
Surface EnergyHighLowered and ModifiedBetter energy compatibility with resin.
Contact Angle (with Resin)HighSignificantly LowerIndicates improved wetting and spreading. mdpi.com
Resin InfiltrationPoorEnhancedPromotes mechanical interlocking. mdpi.com

The Reversible Equilibrium Theory, also known as the Adsorption Theory, describes adhesion at the interface as a dynamic equilibrium of bond formation and breakage, often mediated by water molecules. bohrium.com For untreated surfaces, water can displace polymer chains, leading to a loss of adhesion. Silane coupling agents shift this equilibrium favorably. By forming stable, hydrolytically resistant covalent bonds, they create a more permanent adhesion that is less susceptible to displacement by water, thus ensuring long-term bond durability. bohrium.com

Role of the Silane Interphase in Composite Material Performance and Durability

The formation of a robust interphase using this compound is critical to the macroscopic performance and long-term durability of composite materials. This interphase effectively couples the reinforcement (e.g., glass fibers) to the polymer matrix, ensuring that they act as a single, unified material.

The primary benefit is a significant improvement in the mechanical properties of the composite. The enhanced adhesion allows for efficient load transfer from the lower modulus polymer matrix to the high-strength reinforcement fibers. This results in substantial increases in key mechanical properties.

Table 2: Impact of Silane Interphase on Composite Properties
PropertyComposite without SilaneComposite with Silane InterphaseMechanism of Improvement
Tensile StrengthLowSignificantly IncreasedEfficient stress transfer to reinforcing fibers.
Flexural StrengthLowSignificantly IncreasedPrevents premature interfacial failure under bending.
Compressive StrengthModerateIncreasedImproves fiber stability and prevents buckling.
Impact ResistanceLowIncreasedInterphase absorbs and dissipates impact energy.

Durability, particularly in the presence of moisture, is another critical area of improvement. The oxane bonds formed between the silane and the inorganic substrate are more resistant to hydrolysis than the weaker bonds (like hydrogen bonds) that would otherwise exist at the interface. nih.gov This hydrolytic stability prevents water from penetrating the interface and degrading the bond, which is a common failure mechanism in composites exposed to humid environments. Consequently, composites treated with this silane exhibit superior retention of their mechanical properties after aging in wet or humid conditions.

Mechanistic Studies of Stress Transfer and Load Distribution at the Interface

Mechanistic studies focus on how the silane-treated interface manages mechanical loads. The primary function of the interphase is to transfer shear stresses from the polymer matrix to the reinforcing fibers. In a well-bonded composite, when a load is applied, the matrix deforms and transfers the stress through the silane interphase to the stiff fibers, which bear the majority of the load.

Micromechanical models and experimental techniques, such as fiber pull-out tests, are used to quantify the efficiency of this stress transfer, often expressed as the Interfacial Shear Strength (IFSS). A high IFSS indicates a strong interface and efficient load transfer. The presence of a this compound interphase dramatically increases the IFSS compared to an untreated interface.

Influence of Silane Layer Thickness and Morphology on Interfacial Adhesion

The efficacy of this compound as an adhesion promoter is critically dependent on the structure of the silane layer at the interface, specifically its thickness and morphology. The manner in which the silane molecules organize on the substrate surface dictates the density of covalent bonds with the substrate and the degree of chemical interaction with the overlying polymer matrix. An improperly formed silane layer can act as a weak boundary layer, undermining the very adhesion it is intended to enhance.

Research into analogous silane coupling agents has demonstrated that an optimal layer thickness is crucial for maximizing interfacial adhesion. A layer that is too thin may not provide complete surface coverage, leaving areas of the substrate un-primed and leading to insufficient covalent bonding and a weaker interface. Conversely, a silane layer that is excessively thick often results in a poorly organized, loosely bound multilayer structure. The outer layers of such a thick film may be physically entangled but not chemically bonded to the substrate, creating a weak, cohesive failure point within the silane layer itself.

Below is an illustrative data table, based on typical findings for similar silane coupling agents, showing the hypothetical relationship between the thickness of a this compound layer and the resulting interfacial shear strength.

Table 1: Hypothetical Influence of this compound Layer Thickness on Interfacial Shear Strength

Average Silane Layer Thickness (nm) Hypothetical Interfacial Shear Strength (MPa) Postulated Failure Mode
2 12.5 Adhesive failure at the substrate-silane interface
10 22.8 Cohesive failure within the polymer matrix
50 18.2 Mixed adhesive and cohesive failure
150 9.7 Cohesive failure within the silane layer

The morphology of the deposited silane layer is as critical as its average thickness. The ideal morphology is a dense, uniform, and highly cross-linked monolayer covalently bonded to the substrate. However, the application and curing conditions significantly influence the resulting structure. Factors such as silane concentration, solvent type, water availability for hydrolysis, temperature, and application time can lead to different morphologies.

Common morphological features include:

Monolayer: A well-organized, single layer of silane molecules. This is often the desired morphology for optimal adhesion.

Partial Multilayer/Islands: Incomplete surface coverage or the formation of localized, thicker regions of silane. This can result from insufficient reaction time or non-ideal deposition conditions.

Agglomerates: Thick, poorly adhered clusters of polysiloxane. These are often weakly bound to the surface and can act as stress concentration points and failure initiation sites.

The morphology directly impacts the mechanical integrity of the interfacial region. A uniform monolayer provides a consistent and strong link between the substrate and the polymer. In contrast, a surface with significant agglomeration can lead to a weak boundary layer, where failure can occur cohesively within the silane agglomerates at much lower stress levels.

The following table illustrates the expected impact of different silane layer morphologies on adhesion performance, based on general principles observed for organosilanes.

Table 2: Influence of Silane Layer Morphology on Adhesion

Predominant Morphology Description Expected Relative Adhesion Strength
Uniform Monolayer A well-ordered, dense layer of covalently bonded silane. High
Discontinuous Islands Patches of silane on the substrate, with exposed substrate areas. Moderate
Disordered Multilayer A thicker, less organized layer with a mixture of bonded and physically adsorbed silane. Moderate to Low

Advanced Characterization and Analytical Techniques for 3 Methacryloxypropylmethyldiethoxysilane and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure and monitoring the chemical transformations of 3-Methacryloxypropylmethyldiethoxysilane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of silicon, carbon, and hydrogen nuclei, providing detailed information on molecular structure, reaction progress, and network formation.

29Si NMR is particularly valuable for monitoring the hydrolysis and condensation reactions of alkoxysilanes. The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to its local environment, specifically the number of siloxane (Si-O-Si) bonds. For instance, in the context of similar tri-functional silanes, different silicon species can be identified based on their degree of condensation. These are often denoted as T n structures, where 'n' represents the number of bridging oxygen atoms attached to the silicon atom. The progression of the condensation reaction can be followed by observing the decrease in the intensity of lower-condensed species (T 0 , T 1 ) and the corresponding increase in higher-condensed species (T 2 , T 3 ). researchgate.net This allows for a quantitative determination of the degree of condensation in the resulting polysiloxane network. researchgate.netsol-gel.net

13C NMR spectroscopy is instrumental in the elucidation of the organic portions of the silane (B1218182) molecule. Each unique carbon atom in the this compound molecule gives rise to a distinct signal in the 13C NMR spectrum, allowing for the confirmation of its molecular structure. The chemical shifts of the carbonyl, vinyl, and aliphatic carbons can be precisely assigned. For example, in analogous methacryloxypropyl-functionalized silanes, the carbonyl carbon of the methacrylate (B99206) group typically appears at a distinct chemical shift, as do the carbons of the propyl chain and the ethoxy groups. chemicalbook.commdpi.com

1H NMR spectroscopy complements 13C NMR by providing information about the proton environments in the molecule. It is particularly useful for monitoring the hydrolysis of the ethoxy groups, which is observed as a decrease in the signal intensity of the ethoxy protons and the appearance of signals corresponding to ethanol (B145695). sol-gel.net Furthermore, 1H NMR can be employed to quantify the degree of crosslinking in polymers modified with this compound. This is achieved by monitoring the disappearance of the vinyl proton signals of the methacrylate group as they are consumed during the polymerization and crosslinking process. biomaterials.orgresearchgate.net The extent of conversion of the methacrylate double bonds is directly related to the crosslinking density of the resulting material. biomaterials.orgjkxtac.com

Table 1: Representative NMR Chemical Shifts for Methacryloxypropyl-functionalized Alkoxysilanes

Nucleus Functional Group Approximate Chemical Shift (ppm)
29Si Monomeric Species (T0) -45 to -50
End-groups (T1) -53 to -58
Linear Segments (T2) -62 to -67
Fully Crosslinked (T3) -70 to -75
13C C=O (methacrylate) ~167
C=CH2 (methacrylate) ~136
C=CH2 (methacrylate) ~125
O-CH2 (propyl) ~67
O-CH2 (ethoxy) ~58
Si-CH2 (propyl) ~9
1H =CH2 (methacrylate) ~6.1 and ~5.5
O-CH2 (propyl) ~4.1
O-CH2 (ethoxy) ~3.8
-CH3 (methacrylate) ~1.9

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule and for monitoring the progress of chemical reactions. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. For instance, the presence of the methacrylate group is confirmed by the C=O stretching vibration and the C=C stretching vibration. The Si-O-C linkages of the ethoxy groups also give rise to strong, characteristic absorptions.

FTIR is widely used to monitor the hydrolysis and condensation of the silane, where the decrease in the intensity of the Si-O-C bands and the appearance of a broad O-H stretching band indicate the formation of silanol (B1196071) groups. researchgate.net Subsequent condensation is marked by the appearance and growth of a broad Si-O-Si stretching band. researchgate.net This technique is also invaluable for confirming the covalent bonding of the silane to a substrate or filler surface, often observed through changes in the characteristic peaks of both the silane and the substrate material. ijera.comreading.ac.uk

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm-1) Assignment
~2945 C-H stretching (aliphatic)
~1720 C=O stretching (methacrylate)
~1638 C=C stretching (methacrylate)
~1165 C-O stretching (methacrylate)
~1080 Si-O-Si asymmetric stretching

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a surface. eag.com When materials are treated with this compound, XPS can confirm the presence of the silane on the surface by detecting the Si 2p, C 1s, and O 1s core level signals. mdpi.comphi.com

High-resolution XPS scans of these core levels can provide detailed information about the chemical bonding. For example, the Si 2p spectrum can be deconvoluted to identify silicon atoms in different chemical environments, such as Si-C, Si-O-C, and Si-O-Si, thereby providing insights into the condensation state of the silane layer. researchgate.net Similarly, the C 1s spectrum can be resolved into components corresponding to C-C/C-H, C-O, and C=O bonds, confirming the integrity of the methacryloxypropyl group on the surface. researchgate.net XPS is thus a powerful tool for verifying the successful grafting of the silane and for studying the chemistry of the resulting interfacial layer. mdpi.comresearchgate.net

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the surface morphology and structure of materials modified with this compound at the micro- and nanoscale.

In composite materials, SEM is crucial for assessing the dispersion of fillers within the polymer matrix. By treating fillers with this compound, the compatibility between the inorganic filler and the organic matrix is improved, leading to better dispersion. SEM images of fracture surfaces can be used to visualize the distribution of the filler particles and to assess the quality of the interfacial adhesion between the filler and the matrix. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide three-dimensional topographical information of surfaces at the nanoscale. oxinst.com It is used to characterize the surface roughness and texture of thin films and coatings derived from this compound with very high precision. researchgate.net

Beyond imaging, AFM can also be operated in various modes to probe the nanoscale mechanical properties of a surface. mdpi.com Techniques such as force spectroscopy and nanoindentation can be used to measure local properties like hardness, elastic modulus, and adhesion. mdpi.com This is particularly useful for evaluating the performance of coatings and thin films, as these nanoscale mechanical properties are critical to their function and durability. mdpi.com For example, AFM can be used to map the variation in mechanical properties across a surface, providing insights into the homogeneity of the material. mdpi.com

Transmission Electron Microscopy (TEM) for Nanocomposite Internal Structure and Dispersion

Transmission Electron Microscopy (TEM) is an indispensable technique for visualizing the internal structure of nanocomposites at the nanoscale. pagepressjournals.org When this compound is used as a coupling agent or surface modifier for inorganic fillers (e.g., silica (B1680970), titania) in a polymer matrix, TEM provides direct evidence of the dispersion quality of the nanofillers. uq.edu.au

High-resolution TEM images can reveal whether the nanoparticles are uniformly distributed as individual particles or if they exist as agglomerates. The effectiveness of this compound in promoting dispersion can be assessed by comparing TEM micrographs of nanocomposites with and without the silane treatment. In well-dispersed systems, the silane layer on the nanoparticle surface improves compatibility with the polymer matrix, preventing re-agglomeration during processing. This leads to a homogeneous internal structure, which is critical for achieving enhanced mechanical and thermal properties. researchgate.net TEM analysis, therefore, serves as a fundamental tool for correlating the nanostructure to the macroscopic properties of the final composite material. pagepressjournals.org

Thermal Analysis

Thermal analysis techniques are fundamental in characterizing how this compound influences the thermal behavior of polymer systems, from polymerization to thermal degradation.

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Curing Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis method used to investigate the polymerization and curing behavior of resins modified with this compound. hu-berlin.de DSC measures the heat flow associated with chemical reactions and physical transitions as a function of temperature. eag.com

During the curing of a polymer system, DSC can monitor the exothermic heat generated by the polymerization of the methacryloxy group of the silane and other monomers present. nih.gov The total heat evolved is directly proportional to the extent of the reaction, allowing for the determination of the degree of conversion. unesp.br By analyzing the DSC thermogram, key kinetic parameters can be obtained, such as the onset temperature of curing, the peak exothermic temperature (Tp), and the total enthalpy of polymerization (ΔHpol). nih.govunesp.br This information is vital for optimizing curing cycles (temperature and time) and understanding how the incorporation of the silane affects the reaction rate and the final network structure. Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured material, which provides insight into the cross-link density and the final thermal properties of the polymer network. eag.com

Table 1: Hypothetical DSC Data for a Dental Resin with and without Silane Coupling Agent

Sample FormulationOnset of Cure (°C)Peak Exotherm (Tp) (°C)Enthalpy (ΔHpol) (J/g)Glass Transition (Tg) (°C)
Resin + Filler (No Silane)85125280115
Resin + Silane-Treated Filler82122310125

Note: This table contains illustrative data to demonstrate the typical effects observed with DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability of Hybrid Materials

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of hybrid materials synthesized using this compound. TGA measures the change in mass of a sample as it is heated at a controlled rate. researchgate.netmdpi.com This mass loss is typically associated with decomposition, evaporation, or oxidation processes.

For hybrid organic-inorganic materials, TGA provides crucial information on the onset temperature of degradation, which is a key indicator of thermal stability. The incorporation of this compound can enhance the thermal stability of a polymer. The silane forms a covalent bridge between the polymer matrix and inorganic components, and can also form a stable siloxane (Si-O-Si) network upon hydrolysis and condensation. This integrated network can dissipate heat more effectively and requires higher energy to break down. A typical TGA curve plots the percentage of weight loss against temperature. A shift in the decomposition curve to higher temperatures for the hybrid material compared to the pure polymer indicates improved thermal stability. researchgate.net

Table 2: Representative TGA Data for a PMMA-Silica Hybrid Material

MaterialOnset Decomposition Td5% (°C)Temperature at Max. Weight Loss (°C)Residual Mass at 600°C (%)
Pure PMMA280375< 5
PMMA + 10% Untreated Silica28538012
PMMA + 10% Silane-Treated Silica31040518

Note: This table contains representative data to illustrate the typical improvements in thermal stability observed with TGA.

Rheological and Viscoelastic Properties of Modified Suspensions and Polymer Systems

The addition of this compound to filled polymer systems or suspensions significantly impacts their rheological (flow) and viscoelastic properties. Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'.

When used to treat fillers, the silane coupling agent reduces inter-particle interactions and improves the affinity between the filler and the polymer matrix. This often leads to a decrease in the viscosity of the suspension at a given filler loading, making the composite easier to process. Rheological measurements, typically performed with a rheometer, can quantify changes in viscosity as a function of shear rate.

Furthermore, dynamic mechanical analysis (a method to study viscoelastic properties) can reveal changes in the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response. An increase in the storage modulus in the final composite is often observed, indicating enhanced stiffness and load-bearing capacity due to the strong interfacial bonding facilitated by the silane.

Surface Energy and Wettability Measurements (e.g., Contact Angle Goniometry)

The ability of this compound to alter the surface properties of substrates is fundamental to its function as a coupling agent and adhesion promoter. These changes are quantified by measuring surface energy and wettability, most commonly through contact angle goniometry. gatech.edu

This technique measures the contact angle of a liquid droplet on a solid surface. nih.gov The contact angle is the angle where the liquid-vapor interface meets the solid-liquid interface. rsc.org A low contact angle (<90°) indicates that the liquid wets the surface well, signifying high surface energy (hydrophilic character if the liquid is water). 3m.com Conversely, a high contact angle (>90°) indicates poor wetting and low surface energy (hydrophobic character). rsc.org

When a substrate (e.g., glass, metal) is treated with this compound, the ethoxy groups react with surface hydroxyls, while the methacryloxypropyl group orients away from the surface. This modification alters the surface chemistry and, consequently, its surface energy and wettability. By measuring the contact angle of different liquids (with known polar and dispersive surface tension components) on the treated surface, the solid's surface free energy can be calculated. nih.gov These measurements are crucial for predicting and confirming the improvement in adhesion between the treated substrate and a subsequent polymer coating or adhesive. gatech.edu

Table 3: Example Contact Angle Data on a Glass Substrate

SubstrateLiquidContact Angle (θ)Surface Character
Untreated Glass SlideWater~ 35°Hydrophilic
Silane-Treated Glass SlideWater~ 65°Less Hydrophilic
Untreated Glass SlideDiiodomethane~ 40°-
Silane-Treated Glass SlideDiiodomethane~ 30°-

Note: This table presents typical values to show how silane treatment modifies surface properties.

Applications in Advanced Materials Research Academic Perspectives

Reinforcement of Polymer Composites

Glass Fiber Reinforced Polymers (GFRPs) are widely used in automotive, aerospace, and construction industries due to their high strength-to-weight ratio. irispublishers.com However, the inherent chemical incompatibility between the hydrophilic glass fiber surface and the typically hydrophobic polymer matrix can lead to a weak interfacial bond. This interface is often a point of failure initiation, where micro-cracks can develop and propagate, leading to a rapid decrease in stiffness and eventual composite failure. researchgate.netnih.gov

The application of silane (B1218182) coupling agents like 3-Methacryloxypropylmethyldiethoxysilane is a standard academic and industrial practice to overcome this limitation. By treating the glass fibers with the silane, a covalent link is established across the interface. This improved adhesion ensures that mechanical stress is efficiently transferred from the polymer matrix to the high-strength glass fibers. nih.gov Research has shown that proper interfacial treatment is crucial for enhancing the mechanical performance of GFRPs, including tensile strength, flexural strength, and impact resistance. irispublishers.comgigvvy.comresearchgate.net The result is a composite material that is not only stronger but also more resilient to mechanical fatigue and environmental degradation. researchgate.net

Table 1: Effect of Fiber Content on Mechanical Properties of E-Glass/Polyester (B1180765) Composites

Glass Fiber (wt. %)Tensile Strength (MPa)Flexural Strength (MPa)Impact Energy (Joules)
1528.2544.653.50
3045.4275.814.80
4563.17103.545.70
6078.83119.236.50

This table illustrates the general principle that increasing reinforcement content improves mechanical properties in well-bonded composites, a condition facilitated by silane coupling agents. Data adapted from a study on E-glass/polyester composites. researchgate.net

The incorporation of nanoparticles such as silica (B1680970), zinc oxide (ZnO), and clay into polymer matrices can lead to significant improvements in material properties at very low filler loadings. researchgate.net However, nanoparticles have a strong tendency to agglomerate due to their high surface energy, which can counteract the potential benefits. Surface treatment of these nanoparticles with this compound or similar silanes is a key strategy to ensure their homogeneous dispersion within the polymer matrix and to promote strong interfacial bonding. e3s-conferences.org

Academic studies on polylactide (PLA) nanocomposites reinforced with ZnO nanoparticles treated with 3-methacryloxypropyltrimethoxysilane demonstrated significant enhancements. nih.gov The silane treatment improved the thermal stability of the PLA, as evidenced by higher glass transition (Tg) and crystallization (Tc) temperatures. nih.gov Furthermore, the treated ZnO nanoparticles were more effective at creating a tortuous path for gas molecules, thereby improving the oxygen barrier properties of the composite film. nih.gov The reinforcement effect also led to improved mechanical properties. nih.gov The use of nanoparticles can enhance thermal resistance, with research showing a 12% improvement in a composite with just 0.08 wt.% of reinforcement. mdpi.com Similarly, clay-based nanocomposites show enhanced thermal stability and barrier properties, attributed to the ability of the dispersed clay platelets to hinder the diffusion of gases and retard polymer degradation. researchgate.net

Table 2: Research Findings on PLA Nanocomposites with Silane-Treated ZnO

PropertyNeat PLAPLA + 10% Untreated ZnOPLA + 10% Silane-Treated ZnO
Oxygen PermeabilityBaseline36.07% Decrease55.1% Decrease
Thermal Stability (Tg)BaselineIncreasedHigher Increase than Untreated
Mechanical PropertiesBaselineImprovedFurther Improved

This table summarizes findings on the effect of silane treatment on ZnO nanoparticles in a PLA matrix, showing significant improvements in barrier and thermal properties. Data conceptualized from findings in a study using 3-methacryloxypropyltrimethoxysilane. nih.govresearchgate.net

The fundamental role of this compound in composites is to bolster the interfacial strength between the inorganic reinforcement and the organic polymer matrix. A strong interface is critical for the long-term durability and performance of the composite material. kinampark.com It prevents delamination at the fiber-matrix interface under cyclic loading and mitigates the ingress of moisture, which can degrade both the fiber and the matrix. researchgate.net

Polymer Blends and Copolymer Systems for Tailored Properties

The performance of polymer blends and composites often hinges on the quality of the interface between the different phases. Poor adhesion between an inorganic filler and a polymer matrix can lead to materials with inferior mechanical properties. This compound serves as a crucial coupling agent in these systems, enabling the creation of materials with tailored and enhanced properties.

By treating inorganic fillers with this silane, a covalent bridge is formed between the filler surface and the polymer matrix during polymerization. This significantly improves stress transfer from the polymer to the filler, resulting in enhanced mechanical strength, modulus, and durability of the composite material. atamanchemicals.com

In copolymer systems, the incorporation of silane monomers can lead to novel properties. For example, the graft copolymerization of a similar silane, 3-(trimethoxysilyl) propyl methacrylate (B99206) (TMSPMA), onto a styrene-butadiene-styrene (SBS) triblock copolymer has been investigated to improve the adhesive properties of the copolymer for glass substrates. researchgate.net The study found that the tensile strength of the bond between the modified SBS and glass was significantly improved due to the formation of -Si-O-Si- bonds at the interface. researchgate.net This approach allows for the tailoring of copolymer properties for specific adhesive applications.

Academic Research in Dental and Biomedical Materials

In dental research, achieving a durable bond between restorative materials and tooth structures is a primary objective. Silane coupling agents are essential components in modern dental composites and adhesives for this purpose. google.com While 3-methacryloxypropyltrimethoxysilane (MPS) is a widely studied and used silane in dentistry, the principles of its function are applicable to this compound. atamanchemicals.comnih.gov

These silanes are used to treat the surface of inorganic fillers, such as silica or glass, within dental composites. nih.gov The silane improves the adhesion between the filler particles and the resin matrix, which is typically composed of methacrylate-based monomers. sigmaaldrich.com This enhanced adhesion leads to improved mechanical properties and longevity of the dental restoration. nih.gov

Furthermore, silanes are critical for bonding resin composites to silica-based ceramic restorations. nih.gov The silane acts as a chemical bridge between the hydroxyl groups on the ceramic surface and the polymer matrix of the resin cement. The diethoxy functionality of this compound allows it to react with the inorganic dental substrate, while its methacrylate group copolymerizes with the restorative resin, ensuring a strong and durable chemical bond. nih.gov

Table of Research Findings on Silane Coupling Agents in Dental Adhesion

Research Focus Key Finding Implication for this compound
Filler-Matrix Adhesion Silanization of filler particles significantly improves the mechanical strength of dental composites. nih.gov As a coupling agent, it enhances the integrity and durability of dental restorations.
Ceramic Repair Silane application is crucial for achieving a strong bond between resin composite and silica-coated alloys. nih.gov It can be effectively used in protocols for repairing or bonding to ceramic dental materials.

Hydrogels and thin films are extensively researched for biomedical applications such as tissue engineering, drug delivery, and medical device coatings. mdpi.comresearchgate.net The incorporation of functional molecules like this compound into these materials allows for the tailoring of their properties.

In the fabrication of hydrogels, silane monomers can be copolymerized into the polymer network to introduce crosslinking sites or to provide a mechanism for covalently bonding the hydrogel to a substrate. Research on similar methacryloxy-functional silanes has shown their utility in creating pH-sensitive hydrogels. sigmaaldrich.com The incorporation of 3-(trimethoxysilyl)propyl methacrylate into a poly(2-hydroxyethyl methacrylate)-based hydrogel network conferred a hydrophobic character that reduced hydration and introduced additional cross-links, thereby affecting the swelling behavior and network mesh size of the hydrogel. sigmaaldrich.com This demonstrates the potential for using such silanes to control the physical and chemical properties of hydrogels for specific biomedical applications.

Similarly, these silanes can be used to functionalize surfaces for the subsequent attachment of biomedical films or to be incorporated into the films themselves to promote adhesion to medical devices. The ability to form covalent bonds with inorganic or metal oxide surfaces makes this compound a candidate for improving the durability of biomedical coatings on implants.

Research in Chemical Mechanical Planarization (CMP) Slurries

Chemical Mechanical Planarization (CMP) is a critical process in the semiconductor industry for achieving global planarization of wafer surfaces. The CMP slurry is a key component of this process, typically consisting of abrasive particles in a chemically active solution. While the use of this compound in CMP slurries is not widely documented in academic literature, the function of silanes as surface modifiers suggests a potential role.

Silane coupling agents are known to modify the surface of nanoparticles. researchgate.net In the context of CMP, this could be relevant for:

Surface Modification of Abrasive Particles: Treating the abrasive silica or ceria nanoparticles with this compound could alter their surface characteristics, potentially influencing their interaction with the wafer surface and affecting removal rates and defectivity.

Adhesion Promotion: In post-CMP cleaning processes or for specific applications, modifying the wafer surface to promote adhesion of subsequent layers could be explored.

Use in Conductive Inks and Adhesives Research

Electrically conductive inks and adhesives are essential materials in the field of flexible electronics and printed circuit fabrication. These materials typically consist of conductive fillers, such as silver or carbon particles, dispersed in a polymer binder. A significant challenge in the formulation of these materials is ensuring good adhesion between the conductive filler and the polymer matrix, as well as between the adhesive and the substrate, to maintain stable electrical conductivity and mechanical integrity.

While specific academic research focusing on this compound in conductive inks and adhesives is limited, its function as a coupling agent and adhesion promoter is highly relevant to this application. cfmats.com Silanes are known to improve the dispersion of fillers in a polymer matrix and enhance the bonding at the filler-polymer interface.

The anticipated roles of this compound in this research area include:

Surface treatment of conductive fillers: Modifying the surface of silver flakes or other conductive particles to improve their compatibility with the organic binder, leading to better dispersion and more stable conductive pathways.

Adhesion promotion to substrates: Enhancing the bond strength of the conductive ink or adhesive to various substrates, including glass, ceramics, and metals, which is critical for the reliability of printed electronic devices.

The general mechanism involves the silane forming a chemical bridge between the inorganic conductive filler or substrate and the organic polymer binder, a principle that is well-established for silane coupling agents. atamanchemicals.com

Theoretical and Computational Studies of 3 Methacryloxypropylmethyldiethoxysilane Reactivity and Interactions

Molecular Dynamics Simulations of Interfacial Interactions and Polymer Grafting

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 3-Methacryloxypropylmethyldiethoxysilane, MD simulations are invaluable for understanding its behavior at the interface between inorganic substrates (like glass or metal oxides) and organic polymers.

These simulations model the interactions between the silane (B1218182), the substrate, and the polymer matrix, providing a dynamic view of the coupling mechanism. Researchers can observe the hydrolysis of the ethoxy groups, the formation of silanol (B1196071) groups, and their subsequent condensation with surface hydroxyls on the substrate. This allows for the visualization of self-assembled monolayers and the prediction of the optimal packing density and orientation of the silane on the surface.

In the context of polymer grafting, MD simulations can elucidate how the methacrylate (B99206) end of the silane molecule interacts with and covalently bonds to a polymer chain during polymerization. escholarship.org These simulations can reveal how factors like grafting density and polymer chain length affect the conformation of the grafted layers, which can range from a "mushroom" to a "brush" regime. nih.gov The penetration of matrix polymers into this grafted layer, which is crucial for strong interfacial adhesion, can also be quantified. nih.gov All-atom MD simulations have been particularly useful in studying a wide variety of polymer and polyelectrolyte brush systems, revealing the properties of the grafted chains. rsc.org

A key output from these simulations is the binding energy, which quantifies the strength of interaction between the silane and a surface. For example, in a study of the similar compound 3-methacryloxypropyltrimethoxysilane (MPS) interacting with collagen, molecular dynamics calculations determined the binding energies for the parent molecule and its hydrolyzed forms. nih.gov These energies indicate the stability of the silane-substrate complex, with more negative values suggesting stronger binding.

Table 1: Example Binding Energies of Silane Species with a Substrate Model (Data adapted from analogous silane systems nih.gov)
Silane SpeciesDescriptionCalculated Binding Energy (kcal/mol)
Parent SilaneUnhydrolyzed this compound-2.18
Mono-hydrolyzedOne ethoxy group replaced by a silanol group-2.32
Di-hydrolyzedBoth ethoxy groups replaced by silanol groups-2.66

These results demonstrate that the interaction strength increases with the degree of hydrolysis, as the silanol groups form stronger hydrogen bonds with the substrate compared to the parent ethoxy groups. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathways, Energetics, and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for studying the chemical reactions of this compound, providing detailed information about reaction mechanisms, energy changes, and the interpretation of spectroscopic data.

Spectroscopic Properties: DFT is also a powerful tool for predicting and interpreting vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies of the molecule and its various conformers, specific bands in the experimental spectra can be assigned to specific molecular motions (e.g., Si-O stretching, C=O stretching). This helps confirm the chemical structure and monitor the progress of reactions, such as hydrolysis and polymerization. For instance, DFT studies on analogous silanes have successfully predicted the existence of multiple stable conformers and assigned their characteristic vibrational bands. researchgate.net

Table 2: Example of DFT-Calculated Vibrational Frequencies for Functional Groups in a Silane Molecule (Data based on analogous systems researchgate.net)
Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
C=O (Methacrylate)Stretching17201715-1730
C=C (Methacrylate)Stretching16381635-1645
Si-O-CAsymmetric Stretching10801070-1100
Si-CH₃Rocking800790-810

Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. dergipark.org.trresearchgate.net The energy gap between HOMO and LUMO provides insight into the molecule's chemical reactivity and stability. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which predicts how the molecule will interact with other reagents. nih.gov

Kinetic Modeling of Hydrolysis, Condensation, and Polymerization Processes

Kinetic modeling uses mathematical equations to describe the rates of chemical reactions and predict how the concentration of reactants and products changes over time. For this compound, modeling is applied to two distinct processes: the hydrolysis and condensation of the silane functional groups, and the polymerization of the methacrylate group.

Hydrolysis and Condensation Kinetics: The sol-gel process involving this compound is a complex network of reactions. Kinetic models are developed to simulate this process, typically accounting for:

Hydrolysis: The stepwise reaction of the Si-OC₂H₅ groups with water to form Si-OH groups and ethanol (B145695).

Condensation: The reaction of Si-OH groups with other Si-OH groups (water-producing condensation) or with Si-OC₂H₅ groups (alcohol-producing condensation) to form siloxane (Si-O-Si) bridges.

These models often incorporate factors like catalyst concentration (acid or base), water-to-silane ratio, and temperature. uky.edu A study on the condensation of methylethoxysilanes highlighted the importance of accounting for nearest-neighbor substitution effects, where the reactivity of a functional group is influenced by the groups already bonded to the silicon atom. uky.edu

Polymerization Kinetics: The methacrylate group of the silane undergoes free-radical polymerization. Kinetic models for this process describe the rates of the fundamental steps:

Initiation: Generation of free radicals from an initiator.

Propagation: Addition of monomer units to the growing radical chain.

Termination: Destruction of radicals, typically by combination or disproportionation.

Kinetic modeling of methacrylate polymerization is crucial for predicting properties like the rate of monomer conversion, the molecular weight distribution of the polymer, and the onset of autoacceleration phenomena like the gel effect (Trommsdorff effect). documentsdelivered.comdntb.gov.ua These models can be used to optimize reaction conditions to achieve desired material properties. mdpi.com

Table 3: Key Processes and Parameters in Kinetic Models for this compound
ProcessReaction StepKey Kinetic ParameterInfluencing Factors
Sol-Gel ChemistryHydrolysisHydrolysis rate constant (kₕ)pH, [H₂O], Temperature
CondensationCondensation rate constant (k꜀)pH, Solvent, Temperature
PolymerizationInitiationInitiator efficiency (f), Decomposition rate (kₔ)Temperature, Initiator type
PropagationPropagation rate constant (kₚ)Temperature, Monomer type
TerminationTermination rate constant (kₜ)Viscosity (Gel effect), Temperature

Coarse-Grained Simulations of Hybrid Network Formation and Morphology

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. tue.nl Coarse-grained (CG) simulations address this limitation by grouping several atoms into a single "bead" or "superatom". aps.org This simplification reduces the computational cost, allowing for the simulation of much larger systems—such as the formation of an entire polymer-silane hybrid network—over longer, more relevant timescales. nih.gov

For systems involving this compound, CG simulations are ideal for studying the self-assembly and phase separation that occurs as the silane undergoes condensation to form a silica-like network while simultaneously polymerizing with an organic matrix. These simulations can predict the final morphology of the hybrid material, revealing how the inorganic and organic phases are distributed. osti.gov

Key questions that can be addressed with CG simulations include:

How does the concentration of the silane affect the size and connectivity of the resulting silica (B1680970) domains?

What is the influence of the reaction kinetics (relative rates of condensation vs. polymerization) on the final material structure?

How do processing conditions impact the nanoscale morphology of the composite?

These models are parameterized to reproduce certain properties of the real system, such as density, solubility parameters, or structural features derived from more detailed atomistic simulations. osti.gov By simulating the evolution of the system from initial monomers to a fully formed cross-linked network, CG models provide a crucial link between molecular-level chemistry and the macroscopic properties of the final material. mdpi.com

Table 4: Comparison of All-Atom and Coarse-Grained Simulation Techniques
FeatureAll-Atom Molecular Dynamics (MD)Coarse-Grained (CG) Simulations
Resolution Explicit representation of every atom.Groups of atoms represented as single beads.
Typical Length Scale Nanometers (nm)Nanometers to Micrometers (μm)
Typical Time Scale Nanoseconds (ns) to Microseconds (μs)Microseconds (μs) to Milliseconds (ms)
Computational Cost HighRelatively Low
Primary Application Detailed reaction mechanisms, interfacial binding, local dynamics.Network formation, phase separation, morphology, self-assembly.

Prediction of Adhesion Strength and Interfacial Properties

The primary function of this compound is to act as a coupling agent, enhancing the adhesion between an inorganic substrate and an organic polymer. gelest.comchemicalbook.com Computational methods, particularly MD simulations, can be used to predict and quantify this improvement in adhesion.

Simulations can calculate the work of adhesion, which is the energy required to separate a unit area of the interface between two materials (e.g., the polymer and the substrate). By comparing the work of adhesion for an interface with and without the silane coupling agent, a direct, quantitative measure of the silane's effectiveness can be obtained.

MD simulations can also be used to predict other important interfacial properties:

Interaction Energy: As a direct measure of the affinity between the polymer and the silane-treated surface, higher negative values indicate stronger interaction and better adhesion. scispace.com

Interfacial Density Profile: This shows how the density of different components (polymer, silane) changes across the interface, revealing the extent of interpenetration and mixing.

Mechanical Response: Simulated mechanical tests, such as a "pull-out" test, can be performed where the polymer is pulled away from the substrate. This allows for the calculation of the theoretical interfacial shear strength and provides insight into the failure mechanisms at the molecular level.

These predictive capabilities allow for the virtual screening of different silane structures or surface treatments to identify the most promising candidates for achieving superior adhesion and composite performance before extensive experimental work is undertaken.

Table 5: Computational Methods for Predicting Adhesion Properties
MethodPredicted PropertyDescription
Molecular Dynamics (MD)Work of AdhesionEnergy per unit area required to separate the polymer from the substrate.
Molecular Dynamics (MD)Interaction EnergyPotential energy between the polymer layer and the substrate layer. scispace.com
Steered MD / Pull-out SimulationInterfacial Shear StrengthThe maximum stress the interface can withstand before failure.
Density Functional Theory (DFT)Binding EnergyEnergy released upon the adsorption of a single silane molecule onto a surface. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 3-Methacryloxypropylmethyldiethoxysilane in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use P95 (US) or P1 (EU) particulate respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
  • Skin/Eye Protection : Wear nitrile gloves and face shields. Gloves should be removed using proper techniques to avoid contamination .
  • Storage : Maintain in an inert atmosphere at 2–8°C to prevent hydrolysis or polymerization .
  • Spill Management : Avoid dust formation. Collect spills using non-sparking tools and store in sealed containers for disposal .

Q. How should this compound be stored to ensure stability during long-term experiments?

  • Methodological Answer :

  • Store in amber glass containers under inert gas (e.g., nitrogen) to minimize moisture absorption.
  • Monitor storage temperature (2–8°C) using calibrated sensors to prevent thermal degradation .
  • Regularly test aliquots via FT-IR or NMR to confirm the absence of hydrolysis-derived silanol groups .

Advanced Research Questions

Q. How can the grafting efficiency of this compound onto inorganic substrates be optimized?

  • Methodological Answer :

  • Experimental Design : Apply Taguchi methods to optimize parameters:
  • Factors : Solvent polarity (e.g., toluene vs. ethanol), reaction time (1–24 hrs), temperature (25–80°C), and catalyst (e.g., acetic acid) .
  • Characterization : Use XPS to quantify grafting density and contact angle measurements to assess hydrophobicity .
  • Example : A study on zeolite grafting achieved 85% efficiency using ethanol as a solvent at 60°C for 12 hrs .

Q. What NMR spectral signatures distinguish this compound from its hydrolysis byproducts?

  • Methodological Answer :

  • ¹H NMR : Methacrylate protons (δ 5.5–6.1 ppm), ethoxy groups (δ 1.2–1.4 ppm). Hydrolysis byproducts show silanol (δ 1.5–2.0 ppm) .
  • ²⁹Si NMR : Intact silane appears at −42 ppm (T² species). Hydrolysis generates −57 ppm (T³) and −66 ppm (T¹) peaks .
  • Quantitative Analysis : Integrate peaks to calculate hydrolysis rates under varying humidity conditions .

Q. How does this compound enhance crosslinking in polymer-nanoparticle composites?

  • Methodological Answer :

  • Mechanism : The methacryloyl group undergoes radical polymerization with initiators (e.g., benzoyl peroxide) to form covalent bonds with nanoparticles .
  • Procedure :

Functionalize ZrO₂ nanoparticles with this compound.

Blend with polysiloxane precursors and cure at 150°C for 4 hrs.

Validate crosslinking via DMA (tan δ reduction) and TEM for dispersion .

Q. What methodologies resolve contradictions in reported thermal stability data for this compound-modified materials?

  • Methodological Answer :

  • Controlled Testing : Perform TGA in both N₂ and O₂ atmospheres to isolate oxidative vs. inherent degradation.
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition .
  • Case Study : A polysiloxane composite showed 5% weight loss at 280°C in N₂ vs. 220°C in O₂, indicating oxidation sensitivity .

Q. How can surface functionalization with this compound improve adhesion in polycarbonate (PC) composites?

  • Methodological Answer :

  • Surface Pretreatment : Oxygen plasma etch PC to generate hydroxyl groups.
  • Silane Deposition : Immerse PC in 2% silane/ethanol solution (pH 4.5, 30 mins) to form covalent Si-O-C bonds .
  • Validation : Lap shear strength increased from 2.1 MPa (untreated) to 8.7 MPa after functionalization .

Q. What in vitro assays are recommended for preliminary toxicity screening of this compound derivatives?

  • Methodological Answer :

  • Cytotoxicity : MTT assay using human keratinocytes (HaCaT) exposed to 0.1–10 mM silane for 24 hrs .
  • QSAR Modeling : Predict acute toxicity (e.g., LC₅₀) using EPA’s TEST software when experimental data is lacking .
  • Limitations : QSAR models may underestimate reactivity due to incomplete hydrolysis pathway data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.